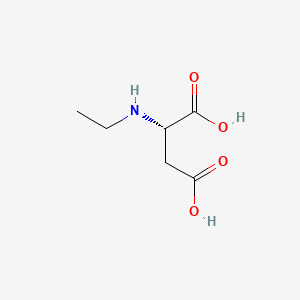
N-Ethyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-L-aspartic acid is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the aspartic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-L-aspartic acid typically involves the reaction of L-aspartic acid with ethylamine. One common method is the reductive amination of L-aspartic acid using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective formation of the N-ethyl derivative.
Another approach involves the use of biocatalysts. For instance, ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) can be employed to catalyze the addition of ethylamine to fumarate, resulting in the formation of this compound with high enantiopurity .
Industrial Production Methods
Industrial production of this compound often relies on scalable chemical synthesis methods. The process typically involves the use of large-scale reactors where L-aspartic acid and ethylamine are reacted under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-methyl-L-aspartic acid, N-ethyl-L-glutamic acid, and other substituted amino acids .
Scientific Research Applications
N-Ethyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in neurotransmission and its potential effects on neural pathways.
Medicine: this compound derivatives are explored for their therapeutic potential in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a food additive due to its unique properties
Mechanism of Action
The mechanism of action of N-Ethyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. In the nervous system, it can act as an agonist or antagonist at various receptor sites, influencing neurotransmission and synaptic plasticity. The compound’s effects are mediated through its binding to receptors such as NMDA receptors, which play a crucial role in synaptic signaling and plasticity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-aspartic acid: Similar in structure but with a methyl group instead of an ethyl group.
N-Propyl-L-aspartic acid: Contains a propyl group instead of an ethyl group.
N-Butyl-L-aspartic acid: Features a butyl group in place of the ethyl group.
Uniqueness
N-Ethyl-L-aspartic acid is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of pharmaceuticals and as a research tool in neuroscience .
Properties
CAS No. |
77270-88-3 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-(ethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
DRMDGQXVYQXMFW-BYPYZUCNSA-N |
Isomeric SMILES |
CCN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















